![molecular formula C12H9ClFN B1439106 2-Chloro-4'-fluorobiphenyl-4-amine CAS No. 1176523-45-7](/img/structure/B1439106.png)
2-Chloro-4'-fluorobiphenyl-4-amine
Overview
Description
2-Chloro-4’-fluorobiphenyl-4-amine is a chemical compound with the molecular formula C12H9ClFN . It is a solid substance and is used in early discovery research .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4’-fluorobiphenyl-4-amine can be represented by the SMILES stringClC1=C(F)C=CC(C(C=C2)=CC=C2N)=C1
. This indicates that the compound contains a biphenyl core with a chlorine atom and a fluorine atom on one phenyl ring and an amine group on the other phenyl ring . Physical And Chemical Properties Analysis
2-Chloro-4’-fluorobiphenyl-4-amine is a solid substance . Its molecular weight is 221.66 . More specific physical and chemical properties such as melting point, boiling point, and solubility may be found in specialized chemical databases or literature.Scientific Research Applications
Electrophilic Amination and Fluorine Atom Removal
One study demonstrated the electrophilic amination of various phenols, including the transformation related to 2-Chloro-4'-fluorobiphenyl-4-amine, highlighting a process that involves the complete removal of the fluorine atom. This process has implications for the synthesis of complex amines and the modification of aromatic compounds in pharmaceuticals and agrochemicals (Bombek et al., 2004).
Fluorescent Light-Up Detection of Amine Vapors
Another application involves the development of a fluorescent sensor based on aggregation-induced emission (AIE) properties for the detection of volatile amine vapors . This sensor, which could potentially utilize derivatives of 2-Chloro-4'-fluorobiphenyl-4-amine, highlights the compound's role in environmental monitoring and food safety (Gao et al., 2016).
Nucleophilic Attack on Carbon-Carbon Double Bonds
Research on the reaction of amines with 2,2-di(4-nitrophenyl)-1,1-difluoroethene provides insights into nucleophilic attacks on carbon-carbon double bonds , relevant to synthetic chemistry and the development of novel organic compounds (Leffek & Maciejewska, 1986).
Multi-Stimuli Responsive Materials
A study focused on the synthesis of novel V-shaped molecules, potentially incorporating 2-Chloro-4'-fluorobiphenyl-4-amine, for use in multi-stimuli responsive materials . These materials have applications in security inks and sensors, demonstrating the compound's versatility in material science (Lu & Xia, 2016).
Antitumor Properties of Benzothiazoles
The exploration of amino acid prodrugs of novel antitumor benzothiazoles underscores the potential of derivatives of 2-Chloro-4'-fluorobiphenyl-4-amine in cancer therapy, highlighting its role in the development of new therapeutic agents (Bradshaw et al., 2002).
Catalytic Amination for Organic Synthesis
The palladium-catalyzed amination of aryl chlorides, bromides, and triflates is a crucial reaction in organic synthesis, where 2-Chloro-4'-fluorobiphenyl-4-amine could serve as a substrate or intermediate. This process is fundamental for constructing complex organic molecules, including pharmaceuticals and polymers (Wolfe et al., 2000).
Safety And Hazards
The safety data sheets of similar compounds indicate that they can cause skin and eye irritation and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle these compounds with appropriate personal protective equipment and to avoid creating dust or aerosols . These precautions are likely applicable to 2-Chloro-4’-fluorobiphenyl-4-amine as well.
properties
IUPAC Name |
3-chloro-4-(4-fluorophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVYWLYFVDAJRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4'-fluorobiphenyl-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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